molecular formula C30H30N2O7 B12409934 1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12409934
M. Wt: 530.6 g/mol
InChI Key: JPMBAMZBKIFKDJ-ZLEDJERYSA-N
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Description

1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the oxolane ring and the attachment of the aromatic groups. The reaction conditions typically require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The aromatic rings and functional groups allow it to bind to various enzymes or receptors, influencing their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include those with variations in the aromatic rings or the oxolane structure, which may exhibit different reactivity and applications.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C30H30N2O7/c1-19-17-32(29(35)31-27(19)34)28-26(33)25(18-38-28)39-30(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-26,28,33H,18H2,1-3H3,(H,31,34,35)/t25?,26-,28+/m0/s1

InChI Key

JPMBAMZBKIFKDJ-ZLEDJERYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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